molecular formula C16H15N3O B1584145 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol CAS No. 2170-39-0

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Cat. No.: B1584145
CAS No.: 2170-39-0
M. Wt: 265.31 g/mol
InChI Key: YKONWVIRECCMQE-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a chemical compound known for its role as an ultraviolet absorber. It is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. The compound’s structure includes a benzotriazole ring, which is known for its stability and effectiveness in absorbing ultraviolet light.

Mechanism of Action

Target of Action

The primary target of the compound 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is ultraviolet (UV) light . This compound belongs to the class of hydroxy phenol benzotriazoles and is widely used as an ultraviolet absorber . It is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .

Mode of Action

The compound this compound interacts with ultraviolet light through its phenolic groups connected to the benzotriazole structure . These phenolic groups facilitate the absorption of UV light, thereby preventing the harmful effects of UV radiation on the materials to which it is added .

Biochemical Pathways

Instead, it acts as a protective agent, absorbing UV light and preventing it from causing damage to the materials it is applied to .

Pharmacokinetics

The compound this compound is found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function . The highest blood levels were found for native compound at 8 hours after ingestion . Furthermore, biphasic elimination kinetics in blood were revealed for almost all detected metabolites . The renal elimination kinetics were very similar with the kinetics in blood . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .

Result of Action

The primary result of the action of this compound is the protection of materials from UV-induced damage. By absorbing UV light, the compound prevents discoloration and prolongs the stability of the materials to which it is added .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as the intensity of UV light and the temperature of the environment. The compound is most effective in environments with high UV radiation, where it can absorb the UV light and prevent it from causing damage .

Biochemical Analysis

Biochemical Properties

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol plays a significant role in biochemical reactions, particularly in the stabilization of synthetic materials. It interacts with various enzymes and proteins, primarily through its UV-absorbing capabilities. The compound can provide N, O-bidentate chelation to stabilize transition metals, which is crucial in coordination chemistry . This interaction helps in preventing the degradation of materials by absorbing harmful UV radiation and converting it into less harmful energy forms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its UV-absorbing properties. It influences cell function by protecting cellular components from UV-induced damage. This protection extends to cell signaling pathways, gene expression, and cellular metabolism. By absorbing UV radiation, the compound prevents the formation of reactive oxygen species (ROS) that can lead to oxidative stress and cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a UV filter by absorbing UV radiation and dissipating the energy as heat, thus preventing damage to cellular components. The compound’s ability to chelate transition metals also plays a role in its mechanism of action, as it stabilizes these metals and prevents their participation in harmful reactions . Additionally, it may influence gene expression by protecting DNA from UV-induced mutations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to provide long-term protection against UV radiation. Over extended periods, it may undergo degradation, leading to a decrease in its UV-absorbing efficiency . Studies have shown that the compound remains effective for several months under laboratory conditions, but its long-term stability can be influenced by factors such as temperature and exposure to other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects against UV-induced damage without causing adverse effects. At high doses, it may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s protective benefits are maximized at certain dosages, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidize the compound, leading to the formation of hydroxy and oxo derivatives . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism affects its overall efficacy and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is primarily localized in cellular membranes, where it can effectively absorb UV radiation . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas of cells and tissues.

Subcellular Localization

The subcellular localization of this compound is mainly in the cellular membranes and cytoplasm. Its activity is influenced by its ability to integrate into lipid bilayers, providing protection against UV radiation at the membrane level . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol typically involves the reaction of 2H-benzotriazole with 4-methyl-6-(2-propenyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazole compounds.

Scientific Research Applications

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol has several scientific research applications:

    Chemistry: It is used as a stabilizer in polymers and plastics to prevent degradation due to ultraviolet light.

    Biology: The compound is studied for its potential protective effects against ultraviolet-induced damage in biological systems.

    Medicine: Research is ongoing to explore its potential use in protecting skin from ultraviolet radiation.

    Industry: It is widely used in the production of coatings, adhesives, and sealants to enhance their durability and longevity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another ultraviolet absorber with similar properties but different substituents on the phenol ring.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: A simpler derivative with a similar core structure but lacking the propenyl group.

Uniqueness

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is unique due to the presence of the propenyl group, which can influence its solubility and interaction with other materials. This makes it particularly useful in applications where specific solubility and compatibility characteristics are required.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKONWVIRECCMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352806
Record name 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170-39-0
Record name 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate and 2-ethylhexyl-3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazole-2-yl)phenyl]propionate (Tinuvin 109)
Name
octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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